molecular formula C11H20NO2 B3362412 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy CAS No. 98701-84-9

4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

Cat. No.: B3362412
CAS No.: 98701-84-9
M. Wt: 198.28 g/mol
InChI Key: FVNIGNVEFMJMBG-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a stable free radical compound known for its unique chemical properties. It is often used in various scientific research applications due to its ability to undergo a variety of chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the reaction of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with an ethenyloxy group. This can be achieved through various organic synthesis techniques, including radical reactions and nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like copper(I) bromide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethenyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and yield.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has a wide range of applications in scientific research:

    Chemistry: It is used as a stable free radical in various organic synthesis reactions and as a catalyst in polymerization processes.

    Biology: The compound is employed in studies involving oxidative stress and free radical biology.

    Industry: The compound is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy involves its ability to act as a free radical. This allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved include interactions with other free radicals, enzymes, and cellular components, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy include:

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
  • 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy
  • 4-Amino-2,2,6,6-tetramethyl-1-piperidinyloxy

Uniqueness

What sets this compound apart from these similar compounds is its ethenyloxy group, which imparts unique reactivity and stability. This makes it particularly useful in applications where a stable free radical is required, and its specific reactivity can be leveraged for targeted chemical reactions.

Properties

InChI

InChI=1S/C11H20NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNIGNVEFMJMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110807-20-0
Details Compound: 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer
Record name 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110807-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
Reactant of Route 2
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
Reactant of Route 3
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
Reactant of Route 4
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
Reactant of Route 5
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
Reactant of Route 6
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

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